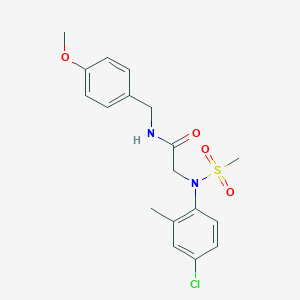![molecular formula C17H16ClN3O2S B258601 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258601.png)
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, also known as CTMP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CTMP is a thienopyridine derivative that acts as a potent inhibitor of protein kinase B (PKB/Akt) signaling pathway.
Mecanismo De Acción
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the translocation of PKB/Akt to the plasma membrane, where it is activated by phosphorylation. As a result, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the downstream signaling events that are regulated by PKB/Akt, leading to the suppression of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been shown to exert several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide inhibits the proliferation and survival of several cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide suppresses tumor growth in mouse models of breast and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKB/Akt signaling pathway, making it an ideal tool to study the role of this pathway in various cellular processes. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings.
However, there are also some limitations to the use of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments. 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a small molecule that can be rapidly metabolized and eliminated from the body, which can limit its effectiveness in vivo. Additionally, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
For 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide research include the development of more potent and selective inhibitors of PKB/Akt signaling pathway, exploration of the therapeutic potential of 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, and the development of new experimental approaches to study the role of PKB/Akt signaling pathway in various cellular processes.
Métodos De Síntesis
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-chlorophenylacetonitrile with 2-methylthiophene-3-carboxaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of sodium hydride to yield the final product, 3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been widely used in scientific research as a tool to study the PKB/Akt signaling pathway. This pathway plays a crucial role in several cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been linked to the development of several diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Nombre del producto |
3-Amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Fórmula molecular |
C17H16ClN3O2S |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
3-amino-N-(3-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-9-6-10(8-23-2)13-14(19)15(24-17(13)20-9)16(22)21-12-5-3-4-11(18)7-12/h3-7H,8,19H2,1-2H3,(H,21,22) |
Clave InChI |
VOUBWPPYTBALCS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)NC3=CC(=CC=C3)Cl)N |
SMILES canónico |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=CC=C3)Cl)N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)


![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)


![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)



![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)
